DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
Description
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups
Properties
Molecular Formula |
C27H25NO7S3 |
|---|---|
Molecular Weight |
571.7g/mol |
IUPAC Name |
dimethyl 2-[7-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO7S3/c1-27(2)23(36)20(26-37-21(24(30)33-4)22(38-26)25(31)34-5)17-12-11-16(32-3)13-18(17)28(27)19(29)14-35-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
InChI Key |
NHQPFNSYPAFQBH-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes include the Gould–Jacob, Friedländer, and Skraup methods, which are well-known for constructing quinoline derivatives . The reaction conditions often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Scientific Research Applications
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its anticancer properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the dithiole rings can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiole-containing molecules. For example:
Quinoline N-oxides: These compounds share the quinoline core but differ in their oxidation state and functional groups.
Dithiolethiones: These molecules contain dithiole rings and are known for their antioxidant properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar structural features but differ in their nitrogen atom arrangement.
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups and potential for diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
